|A-Glycerophosphate sodium salt hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

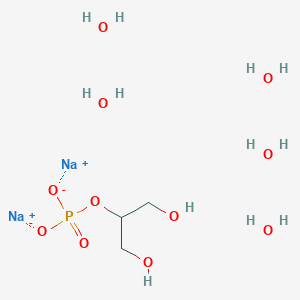

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H17Na2O11P |

|---|---|

Molecular Weight |

306.11 g/mol |

IUPAC Name |

disodium;1,3-dihydroxypropan-2-yl phosphate;pentahydrate |

InChI |

InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2 |

InChI Key |

PEMUISUYOHQFQH-UHFFFAOYSA-L |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+] |

Origin of Product |

United States |

Cellular and Preclinical Research Models in Alpha Glycerophosphate Studies

In Vitro Cellular Models for Metabolic Investigations

Cellular models provide a controlled environment to dissect the molecular mechanisms through which α-Glycerophosphate influences cellular metabolism. These systems allow for precise manipulation of experimental conditions and detailed analysis of metabolic fluxes and enzymatic activities.

Pancreatic beta-cells are central to glucose homeostasis, and their dysfunction is a hallmark of diabetes. The α-Glycerophosphate shuttle has been identified as a crucial component in coupling glucose metabolism to insulin (B600854) secretion in these cells.

In the insulin-secreting cell line HIT-T15, the operational significance of the α-Glycerophosphate shuttle has been demonstrated. nih.gov This shuttle facilitates the reoxidation of cytosolic NADH, linking it to ATP production within the electron transport chain. nih.gov The constituent enzymes of this pathway, mitochondrial flavin-linked α-Glycerophosphate dehydrogenase and cytosolic NAD+-dependent α-Glycerophosphate dehydrogenase, are both present and active in these cells. nih.gov Studies have shown that in the presence of glucose, there is an increase in insulin secretion, oxygen consumption, and the cellular ATP/ADP ratio, underscoring the shuttle's contribution to ATP generation and its necessity for initiating glucose-stimulated insulin secretion. nih.gov Glycerol (B35011), a precursor for α-Glycerophosphate, can also activate beta-cells, leading to cell swelling, electrical activity, and insulin release, possibly through its rapid uptake and subsequent metabolism. researchgate.net

Table 1: Role of the α-Glycerophosphate Shuttle in HIT-T15 Pancreatic Beta-Cells

| Parameter | Observation with Glucose Stimulation | Implication |

| Insulin Secretion | Increased | Activation of the α-GP shuttle is linked to insulin release. |

| O2 Consumption | Increased | Indicates enhanced mitochondrial respiration and ATP production. |

| [ATP]/[ADP] Ratio | Increased | Demonstrates the shuttle's role in cellular energy generation. |

Altered metabolism is a well-established characteristic of cancer cells, which often exhibit high rates of glycolysis and increased production of reactive oxygen species (ROS). The α-Glycerophosphate shuttle plays a significant role in sustaining these metabolic phenotypes.

Research utilizing prostate cancer cell lines (LNCaP, DU145, PC3, and CL1) has revealed a significant upregulation of mitochondrial α-Glycerophosphate dehydrogenase (mGPDH) abundance and activity compared to normal prostate epithelial cells. nih.gov This elevated mGPDH activity is instrumental in reoxidizing cytosolic NADH, thereby supporting a high glycolytic rate. nih.gov Furthermore, these cancer cell lines exhibit a 1.68- to 4.44-fold increase in glycolytic capacity and a 5- to 7-fold increase in α-Glycerophosphate-dependent ROS production. nih.gov This indicates that mGPDH is a key site for electron leakage, contributing to the heightened oxidative stress observed in these cancer cells. nih.gov The inherent oxidative stress in prostate cancer cells is considered a hallmark of their aggressive phenotype.

Table 2: Metabolic Characteristics of Prostate Cancer Cell Lines Linked to α-Glycerophosphate Metabolism

| Cell Line | Fold Increase in Glycolytic Capacity | Fold Increase in α-GP-Dependent ROS Production |

| LNCaP | Data indicates significant increase | Data indicates significant increase |

| DU145 | Data indicates significant increase | Data indicates significant increase |

| PC3 | Data indicates significant increase | Data indicates significant increase |

| CL1 | Data indicates significant increase | Data indicates significant increase |

| PNT1A (Normal) | Baseline | Baseline |

Yeast, particularly Saccharomyces cerevisiae, has served as a valuable model organism for dissecting the fundamental aspects of lipid metabolism due to its genetic tractability. nih.gov In cell-free extracts of S. cerevisiae, α-Glycerophosphate has been shown to stimulate the incorporation of acetate (B1210297) into fatty acids, highlighting its role as a precursor for lipid synthesis. nih.gov This stimulation is particularly pronounced at concentrations below 2 mM. nih.gov The presence of α-Glycerophosphate markedly increases the proportion of esterified fatty acids among the synthesized lipids. nih.gov

Conversely, palmityl-coenzyme A has an inhibitory effect on fatty acid synthesis in this system, with a more pronounced impact on the formation of unsaturated fatty acids. nih.gov However, the presence of sufficient α-Glycerophosphate can alleviate this inhibition. nih.gov In bacteria, the biosynthesis of the amino acid tryptophan involves the conversion of indole-3-glycerol phosphate (B84403) to indole, a process that is part of the broader metabolic network where glycerol-derived compounds play a role. wikipedia.org

In Vivo Animal Models for Metabolic and Physiological Research

Animal models are indispensable for investigating the systemic effects of α-Glycerophosphate metabolism in a complex physiological context. These models allow for the study of dietary influences and the physiological demands on metabolic pathways involving α-GP.

Rodent models have been extensively used to study the impact of diet on metabolic parameters, including those related to α-Glycerophosphate. In rats, dietary manipulations have been shown to significantly alter α-GP concentrations and the activities of associated enzymes in adipose tissue.

Feeding rats a high-fat diet leads to an increase in both the concentration of α-Glycerophosphate and the activity of glycerokinase. researchgate.net In contrast, a high-sucrose diet results in a decrease in the α-Glycerophosphate concentration while increasing the activity of glycerokinase, as well as mitochondrial and cytosolic α-Glycerophosphate dehydrogenases. researchgate.net These findings suggest that α-Glycerophosphate is a primary precursor for the synthesis of glyceride-glycerol in rat adipose tissue. researchgate.net The altered α-GP/dihydroxyacetone phosphate (DHAP) ratio in response to different diets influences whether fatty acids are stored or released, providing insights into conditions such as hypertriglyceridemia associated with high-sucrose consumption. researchgate.net

Table 3: Effects of High-Fat and High-Sucrose Diets on α-Glycerophosphate Metabolism in Rat Adipose Tissue

| Dietary Group | α-Glycerophosphate Concentration | Glycerokinase Activity | α-GP Dehydrogenase Activity (Mitochondrial & Cytosolic) |

| High-Fat | Increased | Increased | - |

| High-Sucrose | Decreased | Increased | Increased |

| Control | Baseline | Baseline | Baseline |

Insects, with their exceptionally high metabolic rates during flight, provide a unique model to study the role of α-Glycerophosphate in high-energy demand situations. The flight muscles of insects are among the most metabolically active tissues known. researchgate.net

In flying insects, the activity of α-Glycerophosphate dehydrogenase is significantly higher in flight muscles compared to leg muscles, indicating a direct correlation between the enzyme's levels and the mode of locomotion. researchgate.net The α-Glycerophosphate cycle in insect flight muscle is crucial for the rapid and direct breakdown of metabolites to supply vast amounts of energy for flight without the accumulation of intermediate products like lactate. researchgate.net This is in contrast to the lower activity of lactic dehydrogenase found in the flight muscles of many insect species. researchgate.net The high rate of α-Glycerophosphate oxidation by flight muscle mitochondria is a key adaptation for sustained, high-energy output. bohrium.com

Table 4: Comparative Enzyme Activities in Insect Muscles

| Muscle Type | α-Glycerophosphate Dehydrogenase (GDH) Activity | Lactic Dehydrogenase (LDH) Activity | Primary Metabolic Function |

| Flight Muscle | Very High | Very Low | Rapid energy production for flight via the α-GP cycle. |

| Leg Muscle | Lower | Variable | Supports locomotion with a different metabolic strategy. |

Tissue-Specific Metabolic Investigations

The metabolic fate and function of α-glycerophosphate are highly dependent on the specific tissue and its physiological state. This intermediate metabolite plays distinct yet interconnected roles in the energy and lipid metabolism of various tissues, including adipose tissue, skeletal muscle, the liver, and the eye lens.

Adipose Tissue Metabolism

In adipose tissue, α-glycerophosphate is a critical substrate for the synthesis of triglycerides, the primary form of energy storage. It serves as the glycerol backbone to which fatty acids are esterified. The synthesis and breakdown of α-glycerophosphate in adipocytes are tightly regulated processes central to lipid homeostasis.

α-Glycerophosphate is primarily derived from glucose through glycolysis. One of the glycolytic intermediates, dihydroxyacetone phosphate (DHAP), is reduced to α-glycerophosphate by the enzyme glycerol-3-phosphate dehydrogenase. wikipedia.org This pathway is crucial because white adipose tissue has low levels of glycerol kinase, the enzyme that would allow for the direct phosphorylation of glycerol (released from triglyceride breakdown) back into α-glycerophosphate. nih.gov

Research indicates that α-glycerophosphate is the predominant precursor for the synthesis of glyceride-glycerol in rat adipose tissue. researchgate.net Studies comparing lean and obese individuals have revealed differences in α-glycerophosphate metabolism. For instance, the activity of cytoplasmic L-α-glycerophosphate dehydrogenase, the enzyme responsible for its formation, was found to be significantly lower in the adipose tissue of obese patients compared to lean individuals. oup.com Additionally, the rate of α-glycerophosphate oxidation by mitochondria was also observed to be lower in obese subjects, potentially increasing its availability for lipogenesis and contributing to the development of obesity. oup.comdeepdyve.com

Dietary factors also influence α-glycerophosphate levels in adipose tissue. A high-fat diet has been shown to increase both the concentration of α-glycerophosphate and the activity of glycerokinase in rats. researchgate.net Conversely, a high-sucrose diet led to decreased α-glycerophosphate concentrations, which paradoxically favors the release of fatty acids and may contribute to the hypertriglyceridemia associated with high sucrose (B13894) intake. researchgate.net

| Parameter | Lean Individuals | Obese Individuals | Significance (p-value) | Source |

|---|---|---|---|---|

| Cytoplasmic L-α-glycerophosphate Dehydrogenase Activity (mμmoles NADH/min/mg protein) | 36 ± 4 | 20 ± 2 | <0.01 | oup.com |

| Mitochondrial α-Glycerophosphate Oxidation Rate (μl O₂/30 min/mg protein) | 14.2 ± 2.2 | 6.9 ± 1.8 | <0.02 | oup.com |

Skeletal Muscle and Exercise Physiology

In skeletal muscle, α-glycerophosphate metabolism is closely linked to the energetic demands of the tissue, particularly during exercise and under conditions of low oxygen (hypoxia). physiology.orgnih.gov Under anaerobic or hypoxic conditions, when the rate of glycolysis exceeds the capacity of mitochondria to re-oxidize NADH, the reduction of dihydroxyacetone phosphate to α-glycerophosphate provides an alternative pathway for regenerating cytosolic NAD+. physiology.org This is crucial for sustaining glycolytic flux and ATP production.

Studies have shown that ischemia or hypoxic conditions lead to a significant increase in the concentration of α-glycerophosphate in skeletal muscle. physiology.org For example, ischemia in rat hind limb muscle resulted in a seven-fold increase in α-glycerophosphate levels. physiology.org This accumulation indicates that dihydroxyacetone phosphate can effectively compete with pyruvate (B1213749) for the cytosolic NADH produced during glycolysis. physiology.org

The role of the α-glycerophosphate shuttle in skeletal muscle is also a key area of investigation. This shuttle transports reducing equivalents (in the form of electrons) from cytosolic NADH into the mitochondria for oxidative phosphorylation. wikipedia.org However, studies on the effect of endurance training on the enzymes of this shuttle have yielded interesting results. Research on human skeletal muscle has shown that while endurance training significantly increases the levels of enzymes involved in the malate-aspartate shuttle (another major NADH shuttle), it does not significantly affect the levels of α-glycerophosphate shuttle enzymes (cytoplasmic and mitochondrial glycerol-3-phosphate dehydrogenase). nih.gov This suggests that skeletal muscle may preferentially upregulate the more efficient malate-aspartate shuttle in response to chronic exercise. nih.gov Nonetheless, mitochondrial glycerol 3-phosphate dehydrogenase has been identified as a critical regulator of skeletal muscle regeneration by promoting myoblast differentiation. embopress.org

| Condition | Fold Increase in α-GP Concentration | Muscle Type | Source |

|---|---|---|---|

| Ischemia (in situ) | ~7-fold | Rat Voluntary Skeletal Muscle | physiology.org |

| Hypoxia (in vitro) | 2.5 to 4-fold | Rat Diaphragm & Adductor Fibers | physiology.org |

Liver Metabolism and Gluconeogenesis

The liver is a central hub for glucose metabolism, and α-glycerophosphate is a key intermediate linking glycolysis, triglyceride synthesis, and gluconeogenesis (the synthesis of new glucose from non-carbohydrate precursors). wikipedia.orgyoutube.com During periods of fasting or starvation, the liver maintains blood glucose levels through glycogenolysis and gluconeogenesis. nih.gov

Glycerol, released from the breakdown of triglycerides in adipose tissue, is a major substrate for hepatic gluconeogenesis. nih.gov Upon entering hepatocytes, glycerol is phosphorylated by glycerol kinase to form α-glycerophosphate, which is then oxidized to dihydroxyacetone phosphate by glycerol-3-phosphate dehydrogenase. nih.govnih.gov DHAP can then enter the gluconeogenic pathway to be converted into glucose. nih.gov

The concentration of hepatic α-glycerophosphate is also linked to triglyceride synthesis. An increased supply of α-glycerophosphate can drive the esterification of fatty acids, leading to the formation of triglycerides. nih.gov This is particularly relevant in conditions such as ethanol-induced fatty liver, where an increase in the NADH/NAD+ ratio favors the conversion of DHAP to α-glycerophosphate, thereby promoting triglyceride accumulation. nih.gov The regulation of hepatic glucose production is also influenced by the α-glycerophosphate shuttle. Metformin, a common anti-diabetic drug, has been shown to suppress gluconeogenesis in part by inhibiting mitochondrial glycerol-3-phosphate dehydrogenase. nih.gov

Recently, the enzyme glycerol-3-phosphate phosphatase (G3PP) has been identified as a key regulator in the liver. By hydrolyzing α-glycerophosphate to glycerol, G3PP can control cellular levels of this metabolite, thereby influencing glucose and lipid metabolism and potentially slowing down hepatic glucose production. frontiersin.org

Eye Lens Metabolism and Protein Interactions

The eye lens is an avascular tissue that relies primarily on anaerobic glycolysis for its energy needs to maintain transparency. arvojournals.orgaao.org α-Glycerophosphate is an important metabolite in the lens, formed from the glycolytic intermediate dihydroxyacetone phosphate. arvojournals.org The presence of an active α-glycerophosphate cycle in the lens has been demonstrated, which helps to regenerate NAD+ for glycolysis and shuttle reducing equivalents into the few mitochondria present, primarily in the lens epithelium. arvojournals.orgnih.gov This cycle enhances the respiration of lens preparations and helps maintain ATP concentrations. nih.gov

| Binding Parameter | Value | Target Protein | Source |

|---|---|---|---|

| Minimum Number of Binding Sites (n) | 2 | γ-Crystallin | nih.gov |

| Association Constant (Kassoc) | 6.2 ± 0.5 x 10³ M⁻¹ | γ-Crystallin | nih.gov |

| Cooperativity Parameter (αH) | 1.9 ± 0.1 | γ-Crystallin | nih.gov |

Implications of Alpha-Glycerophosphate in Cellular Processes

Influence on Cell Signaling Pathways

α-Glycerophosphate and its associated metabolic pathways have significant implications for cellular signaling, extending beyond their primary roles in energy and lipid metabolism. The α-glycerophosphate shuttle, for instance, is crucial for regulating the cytosolic NADH/NAD+ ratio, which can influence the activity of various NAD+-dependent enzymes and signaling pathways.

In pancreatic β-cells, the α-glycerophosphate shuttle plays a critical role in glucose-stimulated insulin secretion. nih.gov By linking the reoxidation of cytosolic NADH to ATP formation in the mitochondria, the shuttle contributes to the rise in the ATP/ADP ratio that triggers insulin release. nih.gov This indicates that the activation of the shuttle is a necessary step in the signaling cascade that allows β-cells to respond to changes in blood glucose levels. nih.gov

Furthermore, enzymes involved in α-glycerophosphate metabolism are themselves targets of signaling pathways. For example, glycerol-3-phosphate acyltransferase (GPAT), the first enzyme in the pathway for triglyceride synthesis, is regulated by post-translational modifications. Its activity can be inhibited by phosphorylation via AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. oup.com This provides a direct link between cellular energy signaling and the commitment of α-glycerophosphate to lipid synthesis.

Recent research has also uncovered roles for α-glycerophosphate derivatives in signaling. Glycerophosphoinositols, which can be formed from phosphoinositides, are considered potential cell mediators involved in the regulation of cell proliferation. nih.gov Additionally, the modification of proteins with glycerophosphate, such as the addition of a glycerophosphate cap to the glycan on α-dystroglycan (α-DG), can act as a "stop signal" for glycan synthesis. mdpi.com This suggests a regulatory role for glycerophosphate modification in controlling protein function and cell-matrix interactions. mdpi.com

An in-depth examination of α-Glycerophosphate sodium salt hydrate (B1144303) reveals its critical functions in fundamental biological processes, from the modification of complex carbohydrates to the intricate regulation of cellular energy metabolism across various tissues. This article elucidates the compound's role as investigated in diverse research models and details its specific contributions to glycan biochemistry and tissue-specific bioenergetics.

Role in Glycerol Phosphate Containing Glycan Modification

Recently, a significant role for glycerol (B35011) phosphate (B84403) (GroP) has been identified in the modification of mammalian glycans, a function previously thought to be confined to bacteria where it is a key component of cell-surface polymers like teichoic acids. nih.govnih.gov In 2016, a GroP-containing glycan was discovered in mammals as a variant form of an O-mannosyl glycan on α-dystroglycan (α-DG), a protein crucial for connecting the cytoskeleton to the extracellular matrix. encyclopedia.pubnih.gov

This modification involves the transfer of GroP to the glycan structure of α-DG. nih.gov Research suggests that this GroP modification may act as a regulatory mechanism. nih.gov Studies have indicated that the GroP-containing glycan can inhibit the function of α-DG by preventing the synthesis of its functional, laminin-binding glycan form and by potentially reducing the stability and expression of the α-DG protein itself. nih.gov While α-DG is currently the only known mammalian protein with this GroP modification, this discovery has opened new avenues for research into the biological significance of such glycan modifications. encyclopedia.pub

Contribution to Cellular Energy Demands in Specific Tissues

α-Glycerophosphate, also known as glycerol-3-phosphate, is a pivotal intermediate that links carbohydrate and lipid metabolism, playing a critical role in meeting the energy demands of various tissues. wikipedia.org It is synthesized either from dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate, via the enzyme glycerol-3-phosphate dehydrogenase, or through the phosphorylation of glycerol (B35011) by glycerol kinase. wikipedia.org

Adipose Tissue: In adipose tissue, α-glycerophosphate is the primary precursor for the synthesis of triglycerides, the main form of stored energy. researchgate.net It provides the glycerol backbone to which fatty acids are esterified. researchgate.net The concentration of α-glycerophosphate and the activity of related enzymes are dynamically regulated by the nutritional state. researchgate.net For example, a high-fat diet has been shown to increase α-glycerophosphate concentration in rat adipose tissue, whereas a high-sucrose diet decreases it. researchgate.net Enhanced activity of glycerol-3-phosphate dehydrogenase has been observed in the adipose tissue of obese humans, linking α-glycerophosphate metabolism to increased triacylglycerol synthesis. researchgate.net

Liver: The liver utilizes α-glycerophosphate in both triglyceride synthesis and gluconeogenesis. researchgate.net Its concentration in hepatocytes is closely tied to the metabolic state. Conditions that demand increased glucose production (gluconeogenesis) are associated with a decrease in hepatic α-glycerophosphate levels. researchgate.net Conversely, an increase in the NADH/NAD+ ratio, such as that caused by ethanol (B145695) metabolism, favors the conversion of DHAP to α-glycerophosphate. clinicalgate.com This elevation promotes triglyceride synthesis and can contribute to the development of fatty liver. clinicalgate.comnih.gov

Skeletal Muscle: In skeletal muscle, the glycerol-3-phosphate shuttle is a key mechanism for energy metabolism, particularly during intense exercise. researchgate.net This shuttle transports reducing equivalents (in the form of electrons) from NADH generated during glycolysis in the cytoplasm into the mitochondria for oxidative phosphorylation. wikipedia.org This process is crucial for regenerating cytosolic NAD+, which is essential for maintaining a high rate of glycolysis to meet the rapid ATP demand of contracting muscle. nih.govwikipedia.org The activity of mitochondrial glycerol-3-phosphate dehydrogenase, the rate-limiting enzyme in this shuttle, has been identified as a critical regulator of skeletal muscle regeneration. nih.govembopress.org

Analytical Methodologies for Alpha Glycerophosphate Research

Spectrophotometric Assays for Alpha-Glycerophosphate and Related Enzyme Activities

Spectrophotometry is a widely used technique for quantifying substances by measuring the absorption of light. For α-glycerophosphate, direct measurement is not feasible as it does not absorb light in the UV-visible range. Therefore, its concentration is determined indirectly through coupled enzyme assays that produce a light-absorbing product.

A common approach involves monitoring the change in absorbance of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH). 3hbiomedical.comnih.gov The activity of glycerol-3-phosphate dehydrogenase (GPDH), which catalyzes the reversible reaction between α-glycerophosphate (also known as glycerol-3-phosphate or G3P) and dihydroxyacetone phosphate (B84403) (DHAP), can be measured by tracking the oxidation of NADH to NAD⁺. 3hbiomedical.comcreative-enzymes.com This is observed as a decrease in absorbance at 340 nm. 3hbiomedical.com Conversely, the reverse reaction, which generates α-glycerophosphate, can be monitored by the increase in absorbance at 340 nm due to the formation of NADH. nih.gov

Reaction Catalyzed by GPDH: sn-Glycerol 3-phosphate + NAD⁺ ⇌ Dihydroxyacetone phosphate + NADH + H⁺ creative-enzymes.comebi.ac.uk

Another application of spectrophotometry is in measuring the activity of enzymes for which α-glycerophosphate acts as a substrate, such as alkaline phosphatase (ALP). nih.gov In a continuous coupled assay, ALP hydrolyzes α-glycerophosphate to produce glycerol (B35011). This glycerol is then oxidized by a second enzyme, glycerol dehydrogenase, in a reaction that reduces NAD⁺ to NADH. The rate of NADH formation, measured by the increase in absorbance at 340 nm, is directly proportional to the ALP activity. nih.gov

Alternative colorimetric assays utilize substrates like p-nitrophenyl phosphate (pNPP), which, upon hydrolysis by ALP, produces a yellow-colored product, p-nitrophenol, that can be quantified by measuring its absorbance at 405 nm. abcam.com While not directly measuring α-glycerophosphate, these assays are fundamental in studying the kinetics of enzymes that metabolize it.

Enzymatic Determination Techniques for Alpha-Glycerophosphate Concentration

Enzymatic assays offer high specificity for the determination of α-glycerophosphate concentration. These methods rely on enzymes that specifically recognize and convert α-glycerophosphate into a quantifiable product.

One of the primary enzymes used is glycerol-3-phosphate dehydrogenase (GPDH), which links carbohydrate and lipid metabolism. sigmaaldrich.com As described previously, the reaction it catalyzes can be monitored spectrophotometrically by the change in NADH concentration. 3hbiomedical.comcreative-enzymes.com

Another key enzyme is L-α-glycerophosphate oxidase (GPO), which catalyzes the oxidation of α-glycerophosphate to dihydroxyacetone phosphate and hydrogen peroxide (H₂O₂). nih.gov

Reaction Catalyzed by GPO: L-α-glycerophosphate + O₂ → Dihydroxyacetone phosphate + H₂O₂

The produced hydrogen peroxide can then be measured in a subsequent reaction, often involving a peroxidase enzyme and a chromogenic substrate, leading to a colored product that can be quantified. This method forms the basis for many commercially available kits for triglyceride determination, where α-glycerophosphate is an intermediate.

Flow Injection Analysis (FIA) is an automated method that involves injecting a sample into a continuously flowing carrier stream containing reagents. nih.gov This technique has been successfully adapted for the enzymatic determination of α-glycerophosphate, offering advantages such as high sample throughput, reproducibility, and reduced reagent consumption.

In a typical FIA system for α-glycerophosphate analysis, the enzyme, such as glycerol-3-phosphate oxidase (GPO), is immobilized on a solid support, like non-porous glass beads, packed into a reactor column. nih.gov The sample containing α-glycerophosphate is injected into the carrier stream, which then flows through the enzyme reactor. The α-glycerophosphate is converted to hydrogen peroxide, which is then detected downstream, often by chemiluminescence or spectrophotometry.

The optimization of such systems involves several critical parameters:

Immobilization of the Enzyme: Covalent bonding of the enzyme to the support ensures its stability and longevity. A GPO-immobilized reactor was reported to have a half-life of 110 days when used for daily measurements and stored properly. nih.gov

Flow Rate: Controls the residence time of the sample in the reactor, influencing the extent of the enzymatic reaction.

pH and Temperature: The carrier buffer's pH and the system's temperature must be optimized for maximal enzyme activity.

Detector: The choice of detector depends on the secondary reaction used to quantify the product (e.g., H₂O₂).

An optimized FIA system demonstrated a low limit of quantitation for α-glycerophosphate at 0.74 µmol/L with a relative standard deviation (RSD) of 0.05%, highlighting the method's precision and sensitivity. nih.gov

Chromatographic Separations for Isomer Differentiation and Purity Assessment

Chromatography is an essential tool for separating α-glycerophosphate from its structural isomer, β-glycerophosphate, and for assessing the purity of α-glycerophosphate preparations. The structural difference between the two isomers—the position of the phosphate group on the glycerol backbone—allows for their separation using various chromatographic techniques. High-performance liquid chromatography (HPLC) is frequently employed for this purpose.

Ion chromatography (IC) is a powerful and widely used technique for the separation and quantification of ionic species. It is particularly well-suited for analyzing glycerophosphate due to the negative charge of the phosphate group.

In a typical IC method, a specialized column, such as a Metrosep A Supp7, is used for the separation. worthington-biochem.com An alkaline eluent, like sodium carbonate (Na₂CO₃), is passed through the column to separate the analytes based on their interaction with the stationary phase. worthington-biochem.com Suppressed conductivity detection is often the method of choice, providing high sensitivity for ionic analytes.

This technique has been successfully applied to completely separate α-glycerol phosphate from β-glycerol phosphate in various preparations. worthington-biochem.com The method's reliability is demonstrated by good accuracy and precision, with reported recovery rates ranging from 90.73% to 106.27%. worthington-biochem.com

Table 1: Example of Ion Chromatography Parameters for Glycerophosphate Isomer Separation

| Parameter | Condition |

| Column | Metrosep A Supp7 (250 mm × 4.0 mm) |

| Eluent | 3.6 mmol/L Sodium Carbonate (Na₂CO₃) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 35 °C |

| Detection | Suppressed Conductivity |

| Data sourced from a study on the determination of β-glycerophosphate. worthington-biochem.com |

Methodological Considerations in Alpha-Glycerophosphate Quantification and Sample Preparation

Accurate quantification of α-glycerophosphate requires careful consideration of the analytical method and meticulous sample preparation to avoid interferences and ensure reliable results.

For biological samples, such as serum or tissue extracts, preparation is a critical first step. Proteins in these samples can interfere with enzymatic assays and chromatographic analyses. Therefore, a deproteinization step, such as gel filtration, is often necessary before analysis. nih.gov When working with cell or tissue lysates, it is also crucial to avoid detergents and polymers like glycerol or PEG, which can interfere with subsequent analyses, particularly those involving mass spectrometry.

When using enzymatic assays, several factors must be controlled:

pH and Temperature: Enzyme activity is highly dependent on these conditions. Buffers must be chosen to maintain the optimal pH for the specific enzyme being used.

Substrate and Cofactor Concentration: For coupled assays, the concentrations of all substrates and cofactors (e.g., NAD⁺) must be sufficient to ensure they are not rate-limiting.

Inhibitors: The sample matrix should be free of enzyme inhibitors. For example, chelating agents like EDTA can inhibit metalloenzymes such as alkaline phosphatase and should be avoided in sample preparation.

For spectrophotometric methods, adherence to Beer-Lambert's law is essential. This generally means that the absorbance of the final solution should be within the linear range of the instrument, typically below 1.0. If absorbance is too high, dilution of the sample or substrate may be required.

In chromatographic methods, the choice of column, eluent composition, flow rate, and temperature are all critical for achieving adequate separation and reproducible results. Method validation, including assessment of linearity, accuracy, precision, and recovery, is necessary to ensure the reliability of the analytical data. worthington-biochem.com

Synthetic Approaches and Production of Alpha Glycerophosphate Sodium Salt Hydrate

Chemical Synthesis Methodologies for Glycerophosphates

Chemical synthesis provides robust and scalable methods for producing glycerophosphates. These strategies can be broadly categorized into direct acylation and more complex multistep pathways. Major advances in phospholipid synthesis have involved the use of novel phosphorylating agents and cyclic intermediates. nih.gov

Direct acylation is a fundamental approach in the synthesis of glycerolipids. The acylation of glycerol-3-phosphate by acyl-CoA is a recognized initial step in the synthesis of the lipid moiety in glycerolipids. nih.gov This pathway involves the direct attachment of acyl groups to the glycerol (B35011) backbone. Research has demonstrated the existence of a lipid biosynthetic pathway involving the direct acylation of glycerol to form monoacylglycerol, which is subsequently converted to diacylglycerol and triacylglycerol. nih.gov This direct acylation becomes more significant when the glycerol-3-phosphate pathway is attenuated or when glycerol levels are elevated. nih.gov

A specific method for the synthesis of phosphatidic acids involves the direct acylation of DL-α-glycerophosphate. acs.org The successive acylation of glycerol-3-phosphate (G3P) by specific enzymes like glycerol-3-phosphate acyltransferases is a key process that produces phosphatidic acid, a precursor for various phospholipids (B1166683). nih.govaocs.org

Multistep synthesis is a common strategy for creating complex molecules that cannot be made in a single step. vapourtec.com This approach involves a sequence of chemical reactions to transform starting materials into the desired product. vapourtec.comlibretexts.org In the context of glycerophosphates, multistep pathways are often necessary to achieve high purity and specific isomeric forms.

For instance, a patented process for synthesizing high-purity beta-glycerol phosphate (B84403) (glycerol 2-phosphate disodium (B8443419) salt hydrate) involves several steps. google.comgoogleapis.com Although this process targets the beta isomer, its principles illustrate the complexity of multistep synthesis for glycerophosphates. The process aims to produce a product with very little contamination from the alpha isomer, addressing the difficulty of separating these isomers which often requires labor-intensive purifications and can result in significant product loss. google.comgoogleapis.com Such pathways often involve the use of protecting groups and carefully controlled reaction conditions to ensure the desired stereochemistry and prevent the formation of impurities. googleapis.com The careful planning of reaction sequences is crucial for synthesizing complex compounds in a controlled and efficient manner. vapourtec.com

A general strategy for synthesizing glycerophospholipids involves the opening of a phosphate triester epoxide with carboxylic acids, a method applicable to various fatty acids to produce the corresponding glycerophosphate derivatives. figshare.com

Enzymatic Synthesis and Biocatalytic Processes

Enzymatic and biocatalytic methods are of great interest for synthesizing structured phospholipids due to the high selectivity and mild reaction conditions offered by enzymes. nih.gov These biological approaches can generate products that are difficult to obtain through traditional chemical catalysis. nih.gov Biocatalysis is increasingly used in pharmaceutical and fine chemical synthesis because of its high specificity. nanobioletters.com

One-step biocatalytic phosphorylation of glyceric acid has been explored for the efficient synthesis of pure D-glycerate-2-phosphate, highlighting the stereospecific and regiospecific nature of enzymatic reactions. researchgate.net This particular synthesis uses recombinant d-glycerate-2-kinase to produce the target compound exclusively. researchgate.net

| Enzyme Type | Application in Glycerophosphate Synthesis | Key Advantages |

| Glycerate Kinase | Catalyzes the selective phosphorylation of glyceric acid. researchgate.net | High enantioselectivity and regiospecificity. researchgate.net |

| Phospholipases | Hydrolyze phospholipids to produce glycerophosphate derivatives. nih.govaocs.orgresearchgate.net | Specific cleavage of ester bonds under mild conditions. nih.gov |

| Lipases | Used in the modification and synthesis of structured phospholipids. nih.gov | High selectivity and performance. nih.gov |

This table summarizes key enzyme types used in the biocatalytic production of glycerophosphate and its derivatives.

Phospholipases are enzymes that hydrolyze phospholipids at specific ester bonds. researchgate.net They are classified into families (A, B, C, D) based on the bond they cleave. aocs.orgresearchgate.net This specificity can be harnessed to produce glycerophosphate derivatives from phospholipid precursors.

Phospholipase A (PLA) : These enzymes cleave the acyl ester bond at either the sn-1 (PLA1) or sn-2 (PLA2) position of a phospholipid. aocs.orgresearchgate.net

Phospholipase C (PLC) : This class of enzymes cleaves the glycerophosphate bond, generating diacylglycerol and a phosphorylated headgroup. aocs.org

Phospholipase D (PLD) : PLD removes the head group of a phospholipid by cleaving the phosphodiester bond after the phosphate. aocs.org

Studies have investigated the hydrolysis of minor glycerophospholipids using various human secretory phospholipases A2 (sPLA2s). nih.gov The results showed that different glycerophospholipids exhibit varying degrees of resistance to hydrolysis by different sPLA2s, indicating the high specificity of these enzymatic reactions. nih.gov

Advanced Synthetic Techniques (e.g., Flow Synthesis Systems)

Flow synthesis, or continuous-flow chemistry, is an advanced technique that offers numerous advantages over traditional batch synthesis, including improved selectivity, reproducibility, scalability, and higher yields in shorter reaction times. nih.govmdpi.com This methodology has been successfully applied to the synthesis of glycerophosphate derivatives.

A two-step synthetic route for L-α-Glycerylphosphorylcholine (L-α-GPC) has been developed and optimized for a customized flow reactor. nih.govmdpi.com The process involves:

The synthesis of phosphorylcholine (B1220837) from choline (B1196258) chloride and phosphoryl oxychloride.

The reaction of phosphorylcholine with (R)-(-)-3-chloro-1,2-propanediol under basic conditions to yield L-α-GPC.

This flow synthesis approach successfully produced the intermediate and final products with high conversion yields of 97% and 79%, respectively. nih.govmdpi.com Flow synthesis provides a versatile platform for integrated multi-step transformations, allowing for the seamless connection of sequential reaction steps. researchgate.net The use of mixers, unions, and packed bed reactors within the flow system allows for the addition of new reagents and ensures efficient mixing and exposure to immobilized reagents. flinders.edu.au

Strategies for Purity and Stereochemical Control in Synthesis

Achieving high purity and controlling stereochemistry are critical challenges in the synthesis of glycerophosphates, particularly when a specific isomer is required. The chemical similarity between α- and β-glycerophosphate makes their separation difficult, often leading to product loss during purification. google.com

Several strategies are employed to overcome these challenges:

Stereospecific Chemical Synthesis : Multistep chemical pathways can be designed to produce a specific isomer with high purity. For example, a process for synthesizing beta-glycerol phosphate aims for a product that is greater than 99% by weight of the β-isomer, with less than 0.1% of the α-isomer. googleapis.com This is achieved by carefully controlling reaction temperatures and using partitioning steps to remove impurities throughout the process. google.comgoogleapis.com

Biocatalysis : Enzymes offer excellent stereochemical control due to their inherent specificity. researchgate.net Enzymatic reactions are both stereospecific and regiospecific, as seen in the synthesis of 2-phospho-d-glycerate using d-glycerate-2-kinase, which exclusively produces the desired product. researchgate.net

Chiral Catalysts : In asymmetric synthesis, chiral catalysts can be used to control the stereochemical outcome of a reaction. A chiral sodium glycerophosphate has been successfully used as a catalyst in the Michael addition of methyl malonate to chalcones, achieving good enantiomeric excesses. mdpi.com Computational studies can help in understanding the reaction mechanism and the source of enantioselectivity. mdpi.com

| Strategy | Principle | Example Application |

| Stereospecific Chemical Synthesis | Controlled multi-step reactions with specific reagents and conditions to favor one isomer. googleapis.com | Synthesis of >99% pure beta-glycerol phosphate by managing reaction temperatures and purification steps. googleapis.com |

| Enzymatic Synthesis | Use of highly specific enzymes to catalyze stereoselective reactions. researchgate.net | D-glycerate-2-kinase for the exclusive phosphorylation of the D-enantiomer of glyceric acid. researchgate.net |

| Chiral Catalysis | Employment of a chiral catalyst to induce enantioselectivity in a chemical reaction. mdpi.com | A chiral sodium glycerophosphate catalyst used to achieve high enantiomeric excess in Michael addition reactions. mdpi.com |

This table outlines key strategies for achieving high purity and stereochemical control in the synthesis of glycerophosphates.

Emerging Research Areas and Future Directions

Alpha-Glycerophosphate in Inter-Organ Metabolic Cross-Talk and Systemic Regulation

The maintenance of metabolic homeostasis necessitates a sophisticated communication network between various organs. nih.gov α-Glycerophosphate is a key player in this inter-organ cross-talk, primarily through the α-glycerophosphate shuttle. This shuttle is instrumental in connecting the metabolic activities of the cytosol and mitochondria, thereby influencing systemic energy balance. nih.gov

The α-glycerophosphate shuttle consists of two distinct enzymes: a cytosolic NAD+-dependent glycerol-3-phosphate dehydrogenase and a mitochondrial FAD-linked glycerol-3-phosphate dehydrogenase. nih.govnih.gov This system facilitates the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain, a critical process for ATP generation. nih.govnih.gov The activity of this shuttle in pancreatic β-cells, for instance, is linked to the regulation of glycolysis and is considered necessary for initiating glucose-stimulated insulin (B600854) secretion. nih.gov This highlights how a metabolic pathway in one organ—the pancreas—can have profound effects on systemic glucose regulation. nih.govembopress.org

Furthermore, the metabolism of α-glycerophosphate in adipose tissue is central to systemic lipid homeostasis. It serves as the primary precursor for the synthesis of glyceride-glycerol, the backbone of triglycerides. researchgate.net Research has demonstrated that dietary manipulations can significantly alter α-glycerophosphate metabolism in adipose tissue. For example, a high-fat diet has been shown to increase both the concentration of α-glycerophosphate and the activity of glycerokinase, the enzyme that produces it. researchgate.net Conversely, a high-sucrose diet leads to a decrease in α-glycerophosphate concentration, despite an increase in the activity of enzymes involved in its metabolism. researchgate.net These findings underscore the role of α-glycerophosphate as a critical node in the systemic response to nutritional cues, influencing fatty acid uptake and release by adipose tissue. researchgate.net Dysregulation of these communication lines is a contributing factor to metabolic pathologies such as obesity and diabetes. nih.gov

| Dietary Condition | Effect on α-Glycerophosphate Concentration in Adipose Tissue | Effect on Key Enzyme Activities in Adipose Tissue |

|---|---|---|

| High-Fat Diet | Increased | Increased glycerokinase activity |

| High-Sucrose Diet | Decreased | Increased activity of cytosolic and mitochondrial α-GP-dehydrogenases and glycerokinase |

| Fasting (48 hours) | Decreased | Decreased cytosolic α-GP dehydrogenase and glycerokinase activity; Increased mitochondrial α-GP-dehydrogenase activity |

Integration of Alpha-Glycerophosphate Research with Advanced Omics Approaches

The complexity of α-glycerophosphate's role in systemic metabolism necessitates the use of advanced analytical tools. The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of this molecule's function. researchgate.netnih.gov These approaches allow for a comprehensive and high-throughput analysis of the molecular components of biological systems. mdpi.com

Metabolomics, for instance, enables the precise quantification of α-glycerophosphate and related metabolites in various tissues and biofluids under different physiological and pathological conditions. mdpi.com This provides a direct snapshot of the metabolic state and can reveal previously unknown metabolic pathways influenced by α-glycerophosphate.

Proteomics can be employed to identify and quantify the proteins that interact with or metabolize α-glycerophosphate, such as the different isoforms of glycerol-3-phosphate dehydrogenase. This can shed light on how the expression and activity of these proteins are regulated in different organs and in response to various stimuli.

On a broader scale, genomics and transcriptomics can be used to study the genes that encode these metabolic enzymes and their regulatory elements. By examining gene expression patterns, researchers can understand how the α-glycerophosphate pathway is controlled at the genetic level.

The true power of these technologies lies in their integration. researchgate.net A multi-omics approach can correlate changes in gene expression with protein levels and, in turn, with metabolite concentrations. mdpi.com This integrated analysis can help to construct detailed models of α-glycerophosphate's metabolic networks and its role in complex diseases, ultimately paving the way for the discovery of new biomarkers and therapeutic targets. researchgate.net

Development of Molecular Modulators Targeting Alpha-Glycerophosphate Pathways

The central role of α-glycerophosphate metabolism in various physiological processes has made the enzymes in its pathways attractive targets for the development of molecular modulators. A significant focus has been on mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), an enzyme that links carbohydrate and lipid metabolism to the mitochondrial electron transport chain. nih.gov

Recent research has led to the discovery of novel small-molecule inhibitors of mGPDH through high-throughput screening. nih.gov These inhibitors, termed iGPs, have been shown to be cell-permeant, allowing for the study of mGPDH function in intact cellular systems. nih.gov Structure-activity relationship studies have identified a core benzimidazole-phenyl-succinamide structure as being crucial for the inhibitory activity. nih.gov

Further characterization of these compounds has revealed their potency and selectivity. For example, two specific inhibitors, iGP-1 and iGP-5, have been identified as mixed inhibitors with IC50 values in the low micromolar range. nih.gov The development of such specific molecular probes is invaluable for dissecting the precise physiological roles of mGPDH in different tissues, which has been challenging due to compensatory metabolic pathways. nih.gov Moreover, given the observation that some cancer cells exhibit altered α-glycerophosphate metabolism, inhibitors of mGPDH are being investigated for their potential as anti-proliferative agents in cancer therapy. researchgate.net

| Modulator | Target Enzyme | Chemical Class | Inhibition Type | Reported IC50/Ki |

|---|---|---|---|---|

| iGP-1 | mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) | Benzimidazole-phenyl-succinamide derivative | Mixed | ~1–15 µM |

| iGP-5 | mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) | Benzimidazole-phenyl-succinamide derivative | Mixed | ~1–15 µM |

Elucidation of Unexplored Biological Roles and Molecular Mechanisms of Alpha-Glycerophosphate

While the role of α-glycerophosphate in intermediary metabolism is well-documented, recent discoveries suggest that its biological functions are more diverse than previously understood. One of the most exciting new areas of research is the identification of glycerol (B35011) phosphate (B84403) (GroP) as a component of a novel type of glycan in mammals. nih.govmdpi.com

This GroP-containing glycan was discovered as a modification on α-dystroglycan, a protein crucial for connecting the extracellular matrix to the cytoskeleton. nih.govmdpi.com The functional significance of this modification is still largely unknown and is an active area of investigation. nih.govmdpi.com Preliminary evidence suggests that the addition of GroP to the glycan on α-dystroglycan may play a regulatory role, potentially inhibiting the formation of a functional, laminin-binding glycan. mdpi.com Given that the proper glycosylation of α-dystroglycan is essential for muscle integrity and neuronal development, this discovery opens up new avenues for understanding the molecular basis of certain muscular dystrophies and neurological disorders. mdpi.com

Beyond this novel role in glycosylation, α-glycerophosphate is the foundational molecule for the de novo synthesis of all glycerophospholipids. nih.gov Glycerophospholipids are the primary components of cellular membranes and are also involved in a myriad of cellular processes, including signal transduction and vesicle trafficking. nih.gov The regulation of α-glycerophosphate availability can, therefore, have a profound impact on membrane composition and cellular function. The intricate mechanisms that control the channeling of α-glycerophosphate into these diverse pathways are still being elucidated and represent a significant frontier in cell biology.

Q & A

Q. What analytical techniques are recommended to assess the purity and hydration state of α/β-glycerophosphate sodium salt hydrate?

- Methodological Answer: The European Pharmacopoeia 5.0 outlines standardized protocols for purity assessment. Key steps include:

- pH Testing: Dilute the compound (1:100 in water) and verify pH ≥ 11.0 to confirm alkalinity .

- Impurity Analysis: Test for sulfates (limit: ≤150 ppm) using hydrochloric acid neutralization and ammonium via colorimetric assays (limit: ≤20 ppm) .

- Hydration Determination: Thermogravimetric analysis (TGA) quantifies water content (4–6 H2O molecules per formula unit) .

Q. How should researchers prepare stable aqueous solutions of glycerophosphate sodium salt hydrate for cell culture studies?

- Methodological Answer:

- Solubility: Freely dissolve in distilled water (up to 5 g/12 mL) but avoid organic solvents like acetone or ethanol due to insolubility .

- Buffer Compatibility: For pH 7.0 phosphate buffers, mix sodium dihydrogen phosphate (0.78 g) and disodium hydrogen phosphate (1.79 g) in 500 mL water each, then combine to achieve the desired pH .

- Storage: Store solutions at −20°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. In osteogenic differentiation models, what concentration and treatment duration of β-glycerophosphate sodium salt hydrate are optimal for inducing mineralization without cytotoxicity?

- Methodological Answer:

- Protocol: Use 10 mM β-glycerophosphate in combination with 50 µg/mL ascorbic acid and 100 nM dexamethasone. Mineralization is typically assessed after 14–21 days via Alizarin Red staining .

- Critical Controls: Include alkaline phosphatase (ALP) activity assays to monitor early osteogenesis and cytotoxicity assays (e.g., MTT) to validate non-toxic thresholds .

Q. How should researchers address variability in isomer composition (α vs. β) when interpreting data from glycerophosphate-dependent assays?

- Methodological Answer:

- Isomer Characterization: Use nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) to quantify α/β ratios. Commercial batches often contain mixtures, which can alter enzyme kinetics (e.g., alkaline phosphatase inhibition) .

- Standardization: Source isomer-specific standards (e.g., β-isomer for bone studies) and report isomer proportions in methodology sections to ensure reproducibility .

Q. What are common sources of experimental inconsistency when using glycerophosphate sodium salt hydrate as a phosphatase inhibitor, and how can they be mitigated?

- Methodological Answer:

- Impurity Interference: Residual sulfates or ammonium can skew enzymatic assays. Pre-screen batches using pharmacopoeia-compliant purity tests .

- Hydration Variability: Adjust molarity calculations based on the hydration state (e.g., 5 H2O in β-glycerophosphate pentahydrate) to avoid concentration errors .

- Hydrolysis Prevention: Avoid prolonged exposure to acidic conditions, which hydrolyze glycerophosphate into inorganic phosphate. Use neutral buffers and validate stability via phosphate detection kits .

Data Contradiction and Validation

Q. How can conflicting results in glycerophosphate-mediated ALP inhibition studies be resolved?

- Methodological Answer:

- Source Identification: Contradictions may arise from isomer variability or impurities. Replicate experiments with isomer-pure batches and include internal controls (e.g., known ALP inhibitors like levamisole) .

- Data Normalization: Express ALP activity relative to protein content (Bradford assay) or cell number to account for batch-specific growth variations .

Experimental Design Considerations

Q. What in vitro models are most suitable for studying the role of glycerophosphate in cellular energy metabolism?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.